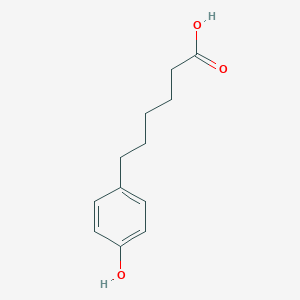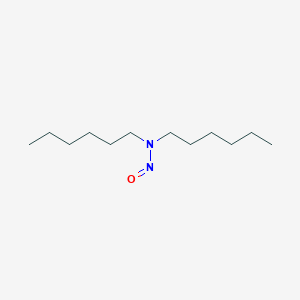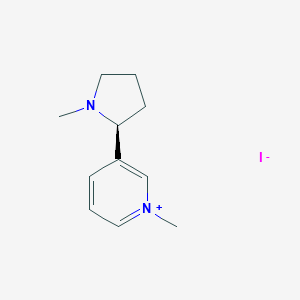
1,3-Benzodioxole-5,6-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxole-5,6-diamine dihydrochloride is a biochemical reagent widely used in scientific research. It is known for its role as a fluorescent derivatization reagent, particularly in the detection of α-keto acids, neuraminic acids, and sialic acids through fluorometric high-performance liquid chromatography (HPLC) . The compound has a molecular formula of C₇H₁₀Cl₂N₂O₂ and a molecular weight of 225.07 g/mol .
Mechanism of Action
- The primary targets of 1,3-Benzodioxole-5,6-diamine dihydrochloride are not extensively documented in the literature. However, it is commonly used as a fluorescent derivatization reagent . This suggests that it interacts with specific molecules or functional groups, likely through covalent modification, to enable fluorescence detection.
- When used as a fluorescent tag, this compound is typically employed for the derivatization of α-keto acids and sialic acids . It allows their detection by fluorescence high-performance liquid chromatography (HPLC) .
Target of Action
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-5,6-diamine dihydrochloride typically involves the reaction of 1,3-benzodioxole with suitable amine sources under controlled conditions. The reaction is often carried out in the presence of hydrochloric acid to yield the dihydrochloride salt. The process involves:
Starting Material: 1,3-Benzodioxole.
Amine Source: Suitable diamine such as 1,2-diamino-4,5-methylenedioxybenzene.
Reaction Conditions: The reaction is conducted under controlled temperature and pH conditions to ensure the formation of the desired product.
Purification: The product is purified through recrystallization or other suitable purification techniques to obtain the dihydrochloride salt in high purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the reaction under optimized conditions.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the product.
Packaging and Storage: The final product is packaged under controlled conditions and stored at room temperature to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole-5,6-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzodioxole derivatives .
Scientific Research Applications
1,3-Benzodioxole-5,6-diamine dihydrochloride has a wide range of applications in scientific research:
Biology: Employed in the study of biological pathways involving these acids.
Medicine: Utilized in the development of diagnostic assays and therapeutic research.
Industry: Applied in the production of dyes and metabolites.
Comparison with Similar Compounds
Similar Compounds
1,2-Diamino-4,5-methylenedioxybenzene: A similar compound used for similar derivatization purposes.
4,5-Methylenedioxy-1,2-phenylenediamine: Another related compound with similar applications.
Uniqueness
1,3-Benzodioxole-5,6-diamine dihydrochloride is unique due to its high sensitivity and specificity as a fluorescent derivatization reagent. Its ability to form stable fluorescent derivatives makes it particularly valuable in analytical chemistry and diagnostic applications .
Properties
CAS No. |
81864-15-5 |
|---|---|
Molecular Formula |
C7H9ClN2O2 |
Molecular Weight |
188.61 g/mol |
IUPAC Name |
1,3-benzodioxole-5,6-diamine;hydrochloride |
InChI |
InChI=1S/C7H8N2O2.ClH/c8-4-1-6-7(2-5(4)9)11-3-10-6;/h1-2H,3,8-9H2;1H |
InChI Key |
SPFNNQXWSZQUPH-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C(=C2)N)N.Cl.Cl |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)N)N.Cl |
Pictograms |
Irritant |
Synonyms |
DMB Dihydrochloride; 1,3-Benzodioxole-5,6-diamine Dihydrochloride; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


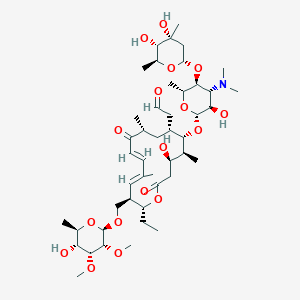

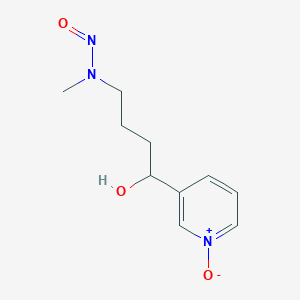
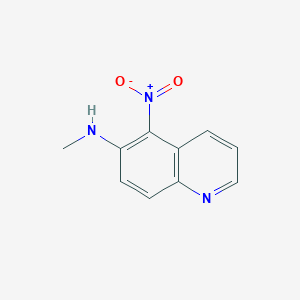
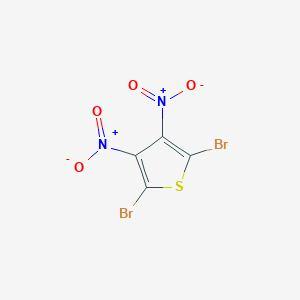
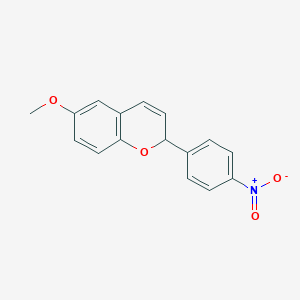

![[(2R,3R,4R,5R)-3,4-Diacetyloxy-5-[2-amino-6-(4-methylphenyl)sulfanylpurin-9-yl]oxolan-2-yl]methyl acetate](/img/structure/B14881.png)
